

# An In-depth Technical Guide to Acid-PEG8-t-butyl ester

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## Compound of Interest

Compound Name: *Acid-PEG8-t-butyl ester*

Cat. No.: *B13714485*

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This guide provides a comprehensive overview of **Acid-PEG8-t-butyl ester**, a heterobifunctional polyethylene glycol (PEG) linker critical in bioconjugation and drug delivery. Its unique structure, featuring a terminal carboxylic acid and a t-butyl ester protected carboxylic acid, allows for controlled, sequential conjugations, making it an invaluable tool in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

## Core Molecular Data

The fundamental properties of **Acid-PEG8-t-butyl ester** are summarized below. This discrete PEG (dPEG®) linker possesses a defined chain length of eight ethylene glycol units, ensuring batch-to-batch consistency and a precise spacer length.

Property	Value	References
Molecular Formula	C <sub>24</sub> H <sub>46</sub> O <sub>12</sub>	[1][2]
Molecular Weight	526.6 g/mol	[1][2][3]
Appearance	Colorless to pale yellow oil or solid	
Purity	Typically >95-98%	[1]
Solubility	Soluble in Water, DMSO, DCM, DMF	[1]
Storage Conditions	-20°C for long-term stability	[1]

## Experimental Protocols

The utility of **Acid-PEG8-t-butyl ester** lies in its ability to undergo sequential conjugation reactions. The following protocols outline the key experimental procedures for its use.

### 1. Deprotection of the t-butyl Ester to Reveal the Carboxylic Acid

This protocol is a critical first step to enable conjugation at the t-butyl ester terminus. The t-butyl group is readily cleaved under acidic conditions.

- Materials:
  - Acid-PEG8-t-butyl ester** conjugate
  - Trifluoroacetic acid (TFA)
  - Dichloromethane (DCM)
  - Cold diethyl ether
- Procedure:
  - Dissolve the **Acid-PEG8-t-butyl ester** conjugate in DCM.

- Add TFA to the solution, typically at a concentration of 20-50% (v/v).
- Stir the reaction mixture at room temperature for 1-4 hours.
- Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, remove the solvent and excess TFA under reduced pressure.
- Precipitate the deprotected product by adding cold diethyl ether.

## 2. General Bioconjugation via the Carboxylic Acid Group (Post-Deprotection)

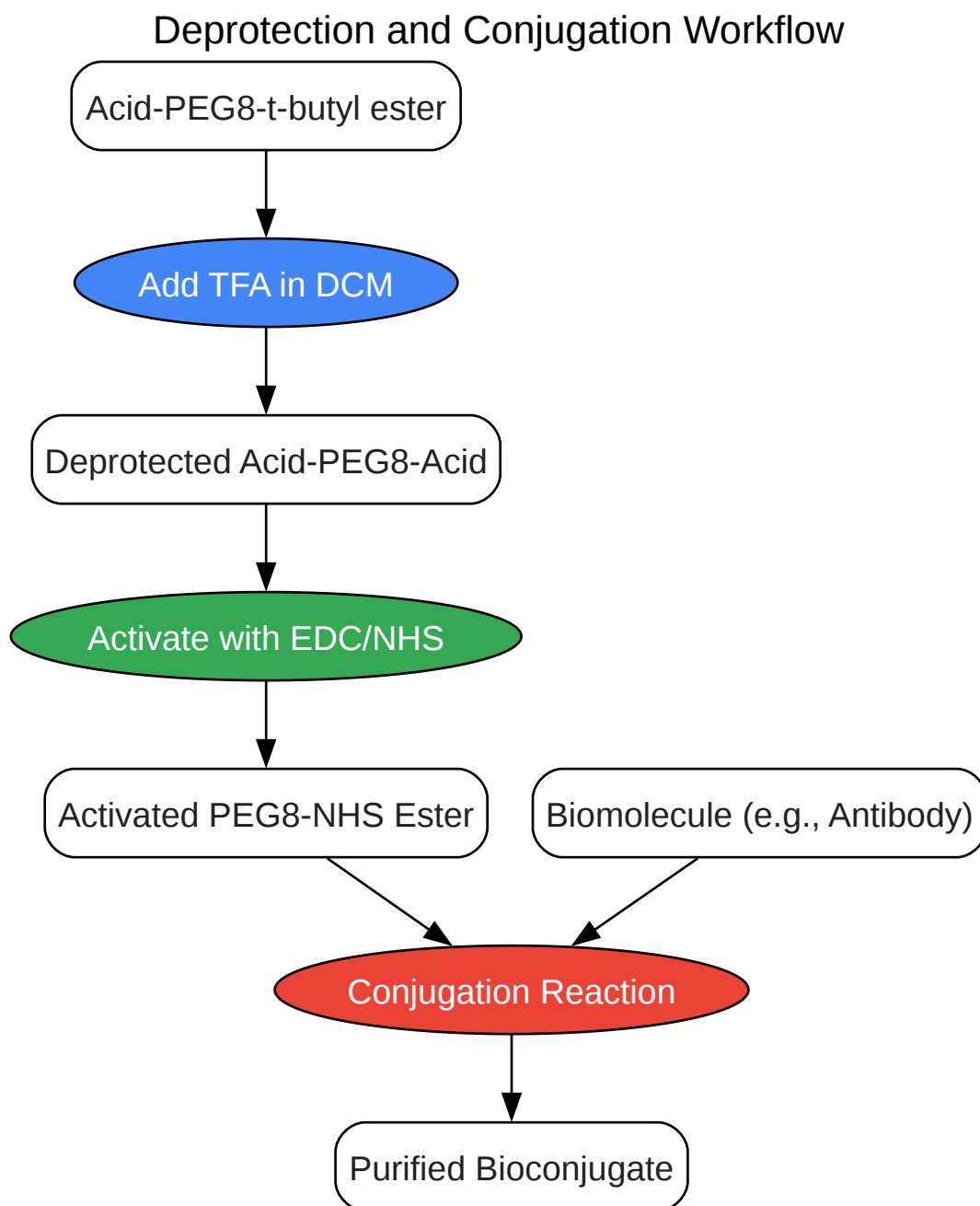
Once the t-butyl ester has been removed, the newly exposed carboxylic acid can be activated and conjugated to a biomolecule containing a primary amine.

- Materials:
  - Deprotected PEG8-linker (with a free carboxylic acid)
  - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  - N-hydroxysuccinimide (NHS)
  - Anhydrous solvent (e.g., DMF or DMSO)
  - Biomolecule (e.g., antibody, peptide) in an appropriate reaction buffer
  - Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
  - Purification system (e.g., size-exclusion chromatography)
- Procedure:
  - Activation: Dissolve the deprotected PEG8-linker in the anhydrous solvent. Add EDC and NHS to activate the carboxylic acid, forming an NHS ester. Stir for 1-2 hours at room temperature.

- Conjugation: Add the activated PEG8-NHS ester to the biomolecule solution. The molar ratio of the PEG linker to the biomolecule should be optimized based on the desired degree of labeling.
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS ester.
- Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

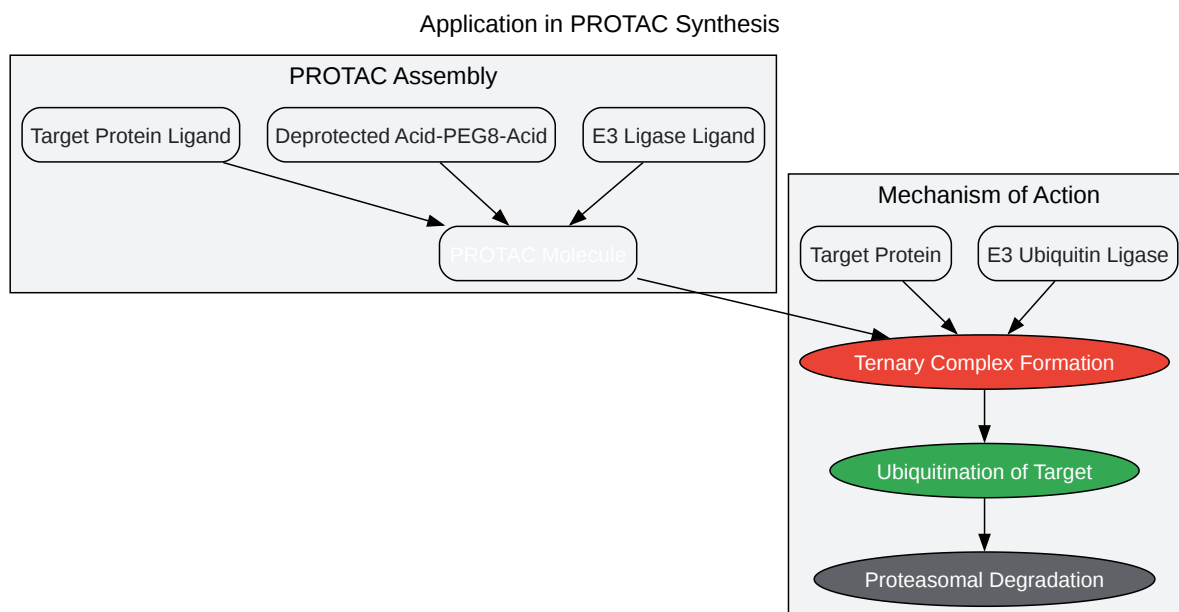
## Visualizing Experimental Workflows and Applications

The following diagrams illustrate the logical flow of key processes involving **Acid-PEG8-t-butyl ester**.



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Caption: A simplified workflow for the deprotection and subsequent bioconjugation.



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Caption: Conceptual overview of PROTAC synthesis and its mechanism of action.

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## References

- 1. Acid-PEG8-t-butyl ester | BroadPharm [[broadpharm.com](http://broadpharm.com)]

- 2. Acid-PEG8-t-butyl ester\_新研博美 [xinyanbm.com]
- 3. Acid-PEG8-t-butyl ester | AxisPharm [axispharm.com]
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